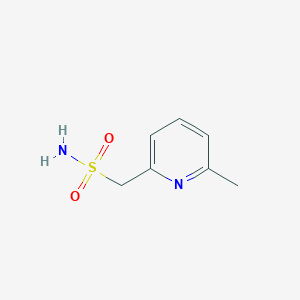

(6-Methylpyridin-2-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

(6-methylpyridin-2-yl)methanesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |

InChI Key |

NXALYTJNCIREEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CS(=O)(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Pyridylmethanesulfonamide Scaffolds

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of (6-Methylpyridin-2-yl)methanesulfonamide. Through high-resolution mass spectrometry, an exact molecular formula can be confirmed, while fragmentation pattern analysis provides insights into the compound's structural connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. fiveable.mesydney.edu.au For this compound, with a nominal mass of 186, HRMS can distinguish its molecular formula, C7H10N2O2S, from other potential formulas that have the same integer mass. sydney.edu.au

By measuring the mass to four or more decimal places, HRMS provides an accurate mass that can be compared against the theoretical exact mass calculated from the isotopic masses of its constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur). libretexts.org This high level of accuracy, often within 5 parts per million (ppm), allows for the confident assignment of the molecular formula. fiveable.me The technique is sensitive enough to differentiate between ions with very similar masses, thereby providing a high degree of certainty in the compound's identity. fiveable.me

| Parameter | Description |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Application | Unambiguous determination of the molecular formula. fiveable.me |

| Principle | Precise measurement of the mass-to-charge ratio (m/z) to several decimal places. libretexts.org |

| Advantage | Distinguishes between different molecular formulas having the same nominal mass. libretexts.org |

Fragmentation Pattern Analysis for Structural Information

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For this compound, fragmentation would likely occur at the sulfonamide linkage and within the pyridyl moiety.

Under electrospray ionization (ESI) conditions, sulfonamides are known to undergo characteristic fragmentation pathways. nih.gov A common fragmentation involves the cleavage of the S-N bond or the C-S bond. researchgate.net For aromatic sulfonamides, a notable fragmentation pathway is the elimination of sulfur dioxide (SO2), a loss of 64 Da, through a rearrangement process. nih.govresearchgate.net

The fragmentation of the pyridyl group can also provide structural information. The fragmentation of pyridine (B92270) compounds can be complex, often involving ring opening and rearrangements. rsc.orgacs.org The presence of the methyl group on the pyridine ring will also influence the fragmentation pattern, potentially leading to the loss of a methyl radical or other characteristic fragments.

| Functional Group | Expected Fragmentation Behavior | Common Neutral Losses/Fragment Ions |

| Sulfonamide | Cleavage of S-N and C-S bonds. researchgate.net | Loss of SO2 (64 Da). nih.gov |

| Rearrangement and elimination of SO2. nih.gov | ||

| Pyridyl Moiety | Ring opening and rearrangements. rsc.org | Characteristic fragments related to the substituted pyridine ring. |

| Loss of methyl group. |

X-ray Crystallography for Solid-State Structure and Packing Analysis

Crystal Structure Determination of Polymorphs (e.g., N-(6-methylpyridin-2-yl)mesitylenesulfonamide)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties. For N-(6-methylpyridin-2-yl)mesitylenesulfonamide, at least two polymorphic forms have been identified. nih.gov

One polymorph is obtained through crystallization from ethanol (B145695), while a different polymorph is formed when crystallized from methanol (B129727). nih.gov Although the molecular conformation is similar in both forms, the way the molecules are arranged in the crystal lattice, known as crystal packing, differs significantly. nih.gov

| Compound | Polymorph | Crystallization Solvent | Key Structural Feature |

| N-(6-methylpyridin-2-yl)mesitylenesulfonamide | Polymorph 1 | Ethanol | Distinct crystal packing and hydrogen bonding network. nih.gov |

| Polymorph 2 | Methanol | Different crystal packing and hydrogen bonding compared to Polymorph 1. nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a crystal structure is governed by a network of intermolecular interactions. In sulfonamide-containing compounds, hydrogen bonding is a predominant interaction. nih.govresearchgate.net The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of robust hydrogen-bonded networks that influence the crystal packing. nih.govresearchgate.net

Investigation of Solvent-Dependent Polymorphism

The phenomenon of obtaining different polymorphs from different solvents is known as solvent-dependent polymorphism. This occurs because the solvent can influence the nucleation and growth of crystals, favoring the formation of a particular crystal packing arrangement. nih.gov In the case of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, the use of ethanol versus methanol as the crystallization solvent directly leads to the formation of two distinct polymorphs. nih.gov

The specific interactions between the solute and solvent molecules during the crystallization process can affect which polymorphic form is thermodynamically or kinetically favored. nih.gov Studies have shown that for some sulfonamides, the hydrogen bonding propensity of the solvent can influence the rate of polymorphic transformation. nih.gov This highlights the critical role of the solvent in controlling the solid-state structure of these compounds.

Cocrystal and Salt Formation Studies

The formation of cocrystals and salts represents a significant area of study in crystal engineering and pharmaceutical sciences, aimed at modifying the physicochemical properties of a target molecule without altering its covalent structure. For pyridylmethanesulfonamide scaffolds, such as this compound, this approach can be pivotal in enhancing properties like solubility, stability, and bioavailability.

The sulfonamide group is a versatile functional group for forming cocrystals due to its hydrogen bonding capabilities. It contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two sulfonyl oxygen atoms). This dual functionality allows it to form robust and predictable hydrogen-bonding interactions, known as supramolecular synthons, with a variety of coformer molecules.

Common coformers used in screening for sulfonamide cocrystals include carboxylic acids, amides, and other molecules with complementary hydrogen bond donors and acceptors. universityofgalway.ieacs.orgrsc.org The interaction between a sulfonamide and a carboxylic acid, for instance, often results in a well-defined hydrogen-bonded ring motif.

While specific studies on the cocrystal and salt formation of this compound are not extensively documented in publicly available literature, the principles of cocrystallization in related sulfonamide compounds are well-established. nih.gov A typical cocrystal screening process would involve combining this compound with a library of pharmaceutically acceptable coformers. The formation of new solid phases is then assessed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

The distinction between a cocrystal and a salt is determined by the location of the proton between the acidic and basic components. In a cocrystal, the proton remains on the acidic molecule, and the interaction is a hydrogen bond. In a salt, the proton is transferred from the acid to the base, resulting in an ionic interaction. The pKa difference between the target molecule and its coformer is often used as a guideline to predict whether a salt or a cocrystal will form.

A hypothetical screening of this compound could yield a variety of cocrystals and salts with different properties. The data below illustrates potential outcomes of such a screening, based on common coformers used with sulfonamides.

Table 1: Representative Coformers for Sulfonamide Cocrystal Screening

| Coformer Name | Coformer Functional Group | Potential Interaction with this compound |

| Benzoic Acid | Carboxylic Acid | Hydrogen bonding between the sulfonamide N-H and the carboxylic acid O-H with the sulfonyl and carbonyl oxygens. |

| Nicotinamide | Amide | Hydrogen bonding involving the sulfonamide group and the amide group of nicotinamide. |

| Isonicotinamide | Pyridyl and Amide | Multiple hydrogen bonding sites, including the pyridine nitrogen and the amide group. |

| 4,4'-Bipyridine | Pyridine | Potential for hydrogen bonding with the sulfonamide N-H and the pyridine nitrogen atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure of molecules containing chromophores. In this compound, the 6-methylpyridine ring is the primary chromophore, responsible for the absorption of UV radiation.

The UV-Vis spectrum of a molecule is determined by the electronic transitions between different molecular orbitals. For aromatic systems like pyridine, the most common transitions are π → π* (pi to pi star) and n → π* (n to pi star) transitions. The π → π* transitions are typically high-energy and result in strong absorption bands, while n → π* transitions are lower in energy and have weaker absorption intensities.

The UV spectrum of pyridine itself shows characteristic absorption bands. nist.govresearchgate.net The introduction of substituents on the pyridine ring, such as the methyl and methanesulfonamide (B31651) groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide insights into the electronic effects of the substituents on the pyridine ring.

While a specific, publicly available UV-Vis spectrum for this compound is not readily found, the expected absorption characteristics can be inferred from the spectra of related pyridine derivatives. The presence of the electron-donating methyl group and the electron-withdrawing methanesulfonamide group would influence the energy of the π and π* orbitals of the pyridine ring, thus affecting the λmax values.

The table below presents typical UV-Vis absorption data for pyridine and a substituted pyridine to illustrate the effect of substitution on the electronic spectrum.

Table 2: Representative UV-Vis Absorption Data for Pyridine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Pyridine | Ethanol | ~251, ~257, ~263 | ~2000 | π → π |

| Pyridine | Hexane | ~251 | ~2000 | π → π |

| 2-Methylpyridine | Water | ~262 | ~3500 | π → π* |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of newly synthesized molecules, including this compound, to confirm that the empirical formula matches the theoretical composition.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, such as carbon dioxide, water, nitrogen oxides, and sulfur dioxide, are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample can be calculated.

For this compound, with a molecular formula of C7H10N2O2S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental results from elemental analysis should be in close agreement with these theoretical values, typically within a margin of ±0.4%, to validate the compound's identity and purity.

Below is a table showing the theoretical elemental composition of this compound and a set of hypothetical experimental results that would be expected for a pure sample. This type of data is commonly reported in the synthesis and characterization of new chemical entities. nih.govmdpi.comresearchgate.net

Table 3: Elemental Analysis Data for this compound (C7H10N2O2S)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

| Carbon (C) | 44.67 | 44.72 |

| Hydrogen (H) | 5.35 | 5.31 |

| Nitrogen (N) | 14.88 | 14.93 |

| Sulfur (S) | 17.03 | 16.98 |

Computational and Theoretical Investigations of Pyridylmethanesulfonamide Structures

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying molecular systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized geometric structure and various electronic properties of molecules like (6-Methylpyridin-2-yl)methanesulfonamide. By calculating the electron density, DFT can predict the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles. Furthermore, it provides insights into electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT calculations have been successfully applied to study the structural and electronic properties of various pyridine (B92270) derivatives. nih.govresearchgate.netnih.gov

A primary output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise predictions of bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, theoretical calculations can offer reliable estimates for these parameters. The table below illustrates the type of data that can be obtained from such calculations for key structural parameters in the molecule.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative Example) This table is for illustrative purposes to show the type of data generated by DFT calculations and does not represent experimentally validated data.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | C-S | 1.78 |

| S-N | 1.65 | |

| S=O | 1.45 | |

| C-N (pyridine) | 1.34 | |

| C-C (pyridine) | 1.39 | |

| **Bond Angles (°) ** | O-S-O | 120.5 |

| C-S-N | 105.2 | |

| S-N-H | 118.0 | |

| C-N-C (pyridine) | 117.5 | |

| Dihedral Angles (°) | O=S-C-C | 60.0 |

| C-S-N-H | 180.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. This analysis is crucial for predicting how the molecule might interact with other chemical species.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for studying the conformational flexibility and dynamic behavior of larger systems, including the influence of the surrounding environment.

Force field calculations are a cornerstone of molecular mechanics. They employ a classical potential energy function to calculate the energy of a molecule as a function of its atomic coordinates. This method is computationally less expensive than quantum mechanics, allowing for the exploration of the potential energy surface and the identification of stable conformers.

For molecules with rotatable bonds, such as sulfonamides, conformational analysis is critical. nih.govresearchgate.net A study on a structurally related compound, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, demonstrated that the conformation adopted by the molecule in its crystalline state is accurately predicted by force field calculations. nih.gov This highlights the utility of such methods in predicting the preferred three-dimensional arrangement of pyridylmethanesulfonamide structures.

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can model the explicit interactions between a solute molecule and the surrounding solvent molecules over time. These simulations provide a detailed picture of how the solvent affects the conformational equilibrium and the energy barriers for chemical reactions.

For sulfonamides, solvent-mediated conformational changes have been observed. rsc.org For example, the presence of water molecules can stabilize certain conformations through hydrogen bonding, altering the conformational preferences observed in the gas phase. rsc.org MD simulations can elucidate these specific solute-solvent interactions and help predict the most stable conformations in different solvent environments, which is crucial for understanding the molecule's behavior in realistic chemical and biological systems. frontiersin.org

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.gov These methods are instrumental in drug discovery for predicting the binding conformation and affinity of a molecule to a protein, thereby guiding the design of more potent and selective compounds. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their binding energy. For sulfonamide-containing compounds, docking studies often reveal key interactions that are crucial for their biological activity.

Table 1: Illustrative Predicted Interactions for a Pyridylmethanesulfonamide Analog with a Hypothetical Kinase Target

| Interacting Ligand Moiety | Protein Residue (Example) | Interaction Type |

| Sulfonamide (-SO₂NH-) | Backbone NH of Alanine | Hydrogen Bond (Acceptor) |

| Sulfonamide (-SO₂NH-) | Side-chain of Lysine | Hydrogen Bond (Donor) |

| Pyridine Ring | Phenylalanine | π-π Stacking |

| Methyl Group | Leucine, Valine | Hydrophobic Interaction |

This table is illustrative and based on common interaction patterns of sulfonamide derivatives.

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding pose and to provide a more detailed understanding of the energetic contributions to binding. MD simulations model the movement of atoms in the ligand-protein complex over time, allowing for an assessment of the stability of the complex and the key interactions. nih.gov

The binding free energy, which determines the affinity of a ligand for its target, can be calculated from MD trajectories using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA). This approach dissects the total binding energy into its constituent components, such as van der Waals forces, electrostatic interactions, and solvation energies. For sulfonamides, the electrostatic interactions involving the polar sulfonamide group are often a major driving force for binding. acs.org A study on the binding of sulfonamides to the FK506-binding protein 12 (FKBP12) revealed that the two oxygen atoms of the sulfonamide group contributed significantly to the binding energy, accounting for a combined energy of -13.1 kJ/mol. acs.org

Table 2: Example of Binding Free Energy Components for a Sulfonamide Analog

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -28.9 | Favorable |

| Polar Solvation Energy | +35.2 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

| Total Binding Free Energy | -44.3 | Favorable |

Data is hypothetical and representative of typical values obtained in MM/GBSA calculations for small molecule inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are valuable for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.gov

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that encode their structural and physicochemical properties, building a mathematical model using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, and validating the model's predictive power.

While a specific QSAR model for this compound was not found, a study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicidal agents provides a relevant example. nih.gov In this study, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. These models yielded statistically significant results, indicating their reliability for predicting the herbicidal activity of new analogs. nih.gov The predictive power of a QSAR model is often assessed by its cross-validated correlation coefficient (q²) and its non-cross-validated correlation coefficient (r²).

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Pyridyl-benzenesulfonamide Derivatives

| Parameter | CoMFA | CoMSIA |

| Cross-validated coefficient (q²) | 0.649 | 0.557 |

| Non-cross-validated coefficient (r²) | 0.955 | 0.864 |

| Standard Error of Prediction | 0.321 | 0.388 |

| F-statistic | 158.7 | 65.4 |

| Number of Components | 6 | 5 |

Source: Adapted from a study on pyrazole (B372694) derivatives as RET kinase inhibitors, illustrating typical QSAR model statistics. nih.gov

A significant outcome of QSAR modeling is the identification of molecular features that are either beneficial or detrimental to the biological activity. In 3D-QSAR, this is visualized through contour maps, which highlight regions around the aligned molecules where modifications are likely to affect activity.

For the 3-(pyridin-2-yl)benzenesulfonamide series, the CoMFA and CoMSIA models indicated that the biological activity could be enhanced by optimizing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For example, the contour maps might suggest that:

Sterically favorable regions (Green contours): Introducing bulky substituents in these areas could increase activity.

Sterically unfavorable regions (Yellow contours): Bulky groups in these areas would likely decrease activity.

Electropositive favorable regions (Blue contours): Placing electron-withdrawing groups here could enhance potency.

Electronegative favorable regions (Red contours): Electron-donating groups are preferred in these locations.

These insights provide a rational basis for the structural optimization of lead compounds to improve their biological efficacy.

Table 4: Summary of Structure-Activity Relationships for Pyridyl-benzenesulfonamide Analogs

| Structural Feature | Influence on Activity | Rationale from QSAR Model |

| Bulky group at position X | Positive | Fits into a sterically favorable pocket (green contour). |

| Electronegative atom at position Y | Positive | Interacts with an electropositive region of the receptor (blue contour). |

| Hydrogen bond donor at position Z | Negative | Clashes with a hydrogen bond donor region in the active site. |

This table provides a generalized interpretation of 3D-QSAR results based on the study of 3-(pyridin-2-yl)benzenesulfonamide derivatives. nih.gov

Chemical Reactivity and Transformation Pathways

Reactions of the Sulfonamide Moiety

The sulfonamide group, while generally stable, can undergo specific transformations under certain reaction conditions. These reactions primarily target the sulfur-nitrogen bond or the sulfur atom itself.

The oxidation of the methanesulfonamide (B31651) group in (6-Methylpyridin-2-yl)methanesulfonamide to the corresponding sulfonic acid represents a challenging transformation. While direct oxidation of sulfonamides to sulfonic acids is not a common synthetic route, oxidative cleavage of the sulfur-nitrogen bond can be achieved under specific and often harsh conditions. For instance, treatment with strong oxidizing agents in the presence of water can lead to the formation of methanesulfonic acid and 2-amino-6-methylpyridine (B158447). This process, however, is more akin to a degradation pathway rather than a controlled synthetic transformation.

Research into the oxidation of sulfonamides has shown that certain reagents can facilitate the cleavage of the S-N bond. For example, the use of hydrogen peroxide in the presence of a tungstic acid catalyst has been reported to yield sulfonic acids from primary alkyl and aryl sulfonamides through the in-situ formation of sulfinate salts which are then oxidized.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | Strong Oxidizing Agent / H₂O | Methanesulfonic acid, 2-Amino-6-methylpyridine | Oxidative Cleavage |

| Primary Alkyl/Aryl Sulfonamides | H₂O₂ / Tungstic Acid | Sulfonic Acids | Oxidation |

The reduction of the sulfonamide linkage in this compound to yield 2-amino-6-methylpyridine and methanethiol (or its derivatives) requires potent reducing agents. The S-N bond in sulfonamides is notably stable, and its reductive cleavage is a synthetically useful method for the deprotection of amines.

Common reagents employed for this transformation include sodium in liquid ammonia, lithium aluminum hydride (LiAlH₄), and samarium(II) iodide. These reagents are powerful enough to sever the strong sulfur-nitrogen bond. Electrochemical methods have also been developed for the reductive cleavage of sulfonamides, offering a milder alternative to the use of strong chemical reductants.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | Na / liq. NH₃ or LiAlH₄ | 2-Amino-6-methylpyridine, Methanethiol derivatives | Reductive Cleavage |

| N-Aryl Sulfonamides | Electrochemical Reduction | Corresponding Amine, Sulfinic Acid | Reductive Cleavage |

Nucleophilic substitution at the sulfur atom of the sulfonamide is generally difficult due to the presence of two strongly electron-withdrawing oxygen atoms, which reduce the electrophilicity of the sulfur. However, the nitrogen atom of the sulfonamide can act as a nucleophile. For instance, in the presence of a strong base, the sulfonamide nitrogen can be deprotonated to form an anion, which can then participate in reactions with electrophiles.

Furthermore, under specific enzymatic conditions, such as those involving glutathione S-transferase (GST), nucleophilic attack on the pyridine (B92270) ring can lead to cleavage of the C-N bond, releasing the amine. This reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring.

| Reactant | Reagent(s) / Conditions | Product(s) | Reaction Type |

| This compound | Strong Base, Electrophile (E⁺) | N-Substituted sulfonamide | Nucleophilic Substitution on Nitrogen |

| PNU-109112 (a sulfonamide) | Glutathione S-transferase / GSH | GS-para-CN-pyridinyl conjugate, Amine, SO₂ | Nucleophilic Aromatic Substitution |

Reactions of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This effect is further enhanced by the methanesulfonamido group at the 2-position, which is also electron-withdrawing. Conversely, the methyl group at the 6-position is an electron-donating group, which can partially activate the ring.

| Reactant | Reagent(s) | Expected Major Product(s) | Reaction Conditions |

| This compound | HNO₃ / H₂SO₄ | 3-Nitro or 5-Nitro derivative | Harsh (e.g., high temp.) |

| This compound | Br₂ / FeBr₃ | 3-Bromo or 5-Bromo derivative | Harsh |

| This compound | SO₃ / H₂SO₄ | 3-Sulfonic acid or 5-Sulfonic acid derivative | Harsh |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). In this compound, the 2- and 6-positions are occupied. The methanesulfonamido group at the 2-position can potentially act as a leaving group, especially if activated.

For a nucleophilic substitution to occur at the 2-position, the methanesulfonamido group would need to depart as an anion. This is generally not a favorable leaving group. However, reactions with very strong nucleophiles, such as organolithium reagents or sodium amide, could potentially displace this group. The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions.

| Reactant | Nucleophile (Nu⁻) | Potential Product(s) | Reaction Type |

| 2-Halopyridines | Thiols, Alcohols, Amines | 2-Substituted pyridines | Nucleophilic Aromatic Substitution |

| This compound | Strong Nucleophile (e.g., R-Li) | 2-Substituted-6-methylpyridine | Nucleophilic Aromatic Substitution |

Reactions of the Methyl Group

The methyl group at the 6-position of the pyridine ring is an active site for various functionalization reactions. Its reactivity is enhanced by the adjacent nitrogen atom in the aromatic ring.

The methyl group of 2-methylpyridine (2-picoline), the parent structure of the pyridine moiety in the title compound, undergoes several characteristic reactions. wikipedia.org These reactions are expected to be applicable to this compound, although the electronic effects of the methanesulfonamide group might modulate the reactivity.

One common transformation is oxidation . Oxidation of the methyl group, for instance with potassium permanganate, can yield the corresponding carboxylic acid, in this case, 6-(methanesulfonamidomethyl)pyridine-2-carboxylic acid. wikipedia.org Another important reaction is deprotonation . The methyl group is sufficiently acidic to be deprotonated by strong bases like butyllithium, forming a lithiated intermediate. wikipedia.org This nucleophilic species can then react with various electrophiles, allowing for the elongation and functionalization of the methyl group.

Furthermore, condensation reactions are also possible. For example, 2-picoline undergoes condensation with formaldehyde to produce 2-vinylpyridine. wikipedia.org A similar reaction with this compound could potentially introduce a vinyl group at the 6-position. The activation of the C(sp³)–H bonds of the methyl group can also be achieved under transition-metal-free conditions, for instance, using an iodine catalyst and an oxidizing agent like tert-butyl hydroperoxide (TBHP) to form an aldehyde, which can then undergo further reactions. acs.org

Table 1: Potential Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | KMnO₄ | 6-(Methanesulfonamidomethyl)pyridine-2-carboxylic acid |

| Deprotonation | BuLi, then Electrophile (E) | (6-(E-CH₂)-pyridin-2-yl)methanesulfonamide |

| Condensation | HCHO | (6-Vinylpyridin-2-yl)methanesulfonamide |

| C-H Activation/Oxidation | I₂, TBHP | 6-(Methanesulfonamidomethyl)pyridine-2-carbaldehyde |

Cross-Coupling Reactions

The pyridine ring of this compound can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgustc.edu.cn These reactions typically require prior functionalization of the pyridine ring, for example, with a halogen atom, to serve as an electrophilic coupling partner.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. ustc.edu.cnnih.gov To utilize this reaction, a halogenated derivative of this compound, such as a bromo- or iodo-substituted pyridine ring, would be required. This halogenated compound could then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents onto the pyridine core. rsc.org The Suzuki-Miyaura reaction is widely used in medicinal chemistry for the synthesis of complex molecules. nih.gov

Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions can be envisaged for the functionalization of the this compound scaffold.

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane, catalyzed by palladium. rsc.org It offers a broad scope and high functional group tolerance. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. ustc.edu.cnnih.gov This could be used to introduce amino substituents onto the pyridine ring of a halogenated precursor.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. ustc.edu.cn It is an efficient method for introducing alkyne functionalities.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by nickel or palladium. ustc.edu.cn

The choice of the specific cross-coupling reaction and catalyst system would depend on the desired transformation and the nature of the substituents on the coupling partners. The development of nickel-catalyzed cross-coupling reactions has provided cheaper and more earth-abundant alternatives to palladium catalysts for many of these transformations. rsc.org

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron | Palladium | C-C |

| Stille | Organohalide + Organostannane | Palladium | C-C |

| Buchwald-Hartwig | Organohalide + Amine | Palladium | C-N |

| Sonogashira | Organohalide + Terminal Alkyne | Palladium/Copper | C-C (alkyne) |

| Negishi | Organohalide + Organozinc | Nickel or Palladium | C-C |

Acid-Base Chemistry and Tautomerism

The this compound molecule possesses both acidic and basic sites, allowing it to exhibit interesting acid-base chemistry. The pyridine nitrogen is basic, while the N-H proton of the sulfonamide is acidic.

Studies on the closely related N-(6-methylpyridin-2-yl)mesitylenesulfonamide have revealed its ability to form a zwitterion, where the sulfonamide proton is transferred to the pyridine nitrogen. nih.govresearchgate.net This indicates that the pKa values of the pyridinium (B92312) ion and the sulfonamide are close enough to allow for this internal acid-base equilibrium. A new polymorph of this compound has been reported to exist in the zwitterionic form, 2-methyl-6-{[(2,4,6-trimethylbenzene)sulfonyl]azanidyl}pyridin-1-ium. nih.govresearchgate.net

Furthermore, the interaction of N-(6-methylpyridin-2-yl)mesitylenesulfonamide with acetic acid has been shown to result in a solid that exists on a continuum between a cocrystal and a salt. researchgate.netnih.gov In this system, the proton is disordered between the pyridine nitrogen and the acetate oxygen, indicating a delicate balance in the proton transfer equilibrium. researchgate.netnih.gov

This behavior suggests that this compound can also exist in different tautomeric and protonated states depending on the environment (e.g., solvent, pH). The equilibrium between the neutral form and the zwitterionic tautomer is a key aspect of its chemistry.

Table 3: Potential Acid-Base and Tautomeric Equilibria

| Equilibrium | Description |

|---|---|

| Protonation | The basic pyridine nitrogen can be protonated by an external acid. |

| Deprotonation | The acidic sulfonamide proton can be removed by a base. |

| Zwitterionic Tautomerism | Intramolecular proton transfer from the sulfonamide nitrogen to the pyridine nitrogen. |

Investigation of Protonation States and Tautomeric Forms (e.g., Zwitterionic forms)

The structure of this compound allows for the existence of several protonation states and tautomeric forms. The pyridine nitrogen can be protonated to form a pyridinium cation, while the sulfonamide nitrogen can be deprotonated to yield a sulfonamidate anion. This dual nature gives rise to the potential for neutral, cationic, anionic, and zwitterionic species.

Protonation States:

Neutral Form: In its ground state, the molecule exists as a neutral species.

Cationic Form: In acidic conditions, the lone pair of electrons on the pyridine nitrogen atom can accept a proton, resulting in the formation of a pyridinium cation. The positive charge is localized on the pyridine ring.

Anionic Form: In basic conditions, the proton attached to the sulfonamide nitrogen can be abstracted, leading to the formation of a negatively charged sulfonamidate ion.

Zwitterionic Form: A zwitterionic form can potentially exist where the pyridine nitrogen is protonated and the sulfonamide nitrogen is deprotonated simultaneously. The existence and stability of this form are highly dependent on the solvent environment and the specific pKa values of the functional groups.

Tautomeric Forms:

Tautomerism in N-heterocyclic sulfonamides is a known phenomenon, with the potential for equilibrium between the sulfonamide and sulfonimide forms. Theoretical studies on related N-heterocyclic arenesulfonamides have shown that while the sulfonamide tautomer is generally more stable in the gas phase, the energy difference between the two forms can be small. rsc.org The polarity of the solvent can significantly influence this equilibrium, with more polar solvents potentially favoring the sulfonimide tautomer. rsc.org For this compound, the following tautomeric equilibrium can be considered:

Sulfonamide Form: The predominant form where the sulfur atom is double-bonded to two oxygen atoms and single-bonded to the nitrogen atom, which bears a hydrogen atom.

Sulfonimide Form: A tautomer where a proton has migrated from the nitrogen to one of the sulfonyl oxygens, resulting in a hydroxyl group and a sulfur-nitrogen double bond.

The formation of zwitterionic species is also a key consideration. While not explicitly documented for this specific molecule, the presence of both a basic pyridine ring and an acidic sulfonamide group suggests that under certain pH conditions, an intramolecular proton transfer could lead to a zwitterion.

| Form | Description | Predominant Conditions |

| Neutral | Standard uncharged molecule | Neutral pH |

| Cationic | Protonated pyridine nitrogen | Acidic pH |

| Anionic | Deprotonated sulfonamide nitrogen | Basic pH |

| Zwitterionic | Protonated pyridine and deprotonated sulfonamide | Intermediate pH range (hypothetical) |

| Sulfonamide Tautomer | Standard sulfonamide structure | Generally favored |

| Sulfonimide Tautomer | Proton shifted to a sulfonyl oxygen | Potentially favored in polar solvents |

pKa Determinations and pH-Dependent Behavior

The pH-dependent behavior of this compound is directly related to the pKa values of its ionizable groups. While experimental data for the exact molecule is not available, estimations can be made based on analogous compounds.

The basicity of the pyridine nitrogen is a key factor. The pKa of 2-aminopyridine is 6.86. nih.gov The presence of a methyl group at the 6-position of the pyridine ring is known to increase the basicity due to its electron-donating inductive effect. For instance, the pKa of 2-amino-6-methylpyridine is reported to be 7.41, which is higher than that of 2-aminopyridine. chemicalbook.com This suggests that the pyridine nitrogen in this compound will be a moderately basic center.

The acidity of the sulfonamide proton is another critical parameter. Methanesulfonamide itself is a weak acid. acs.org The acidity of the sulfonamide NH group can be influenced by the nature of the substituent on the nitrogen. While a direct pKa value for this compound is not documented, the N-heterocyclic substituent would be expected to influence its acidity.

Based on these considerations, the pH-dependent behavior can be summarized as follows:

At low pH (pH < pKa of pyridinium ion): The molecule will predominantly exist in its cationic form, with the pyridine nitrogen being protonated.

At intermediate pH (pKa of pyridinium ion < pH < pKa of sulfonamide): The neutral form of the molecule is expected to be the major species. The potential for a zwitterionic form co-existing in this range cannot be ruled out.

At high pH (pH > pKa of sulfonamide): The molecule will be deprotonated at the sulfonamide nitrogen, leading to the formation of the anionic species.

The solubility and reactivity of this compound will therefore be significantly influenced by the pH of the solution.

| Compound/Fragment | pKa | Significance |

| 2-Aminopyridine | 6.86 nih.gov | Reference for the basicity of the pyridine nitrogen. |

| 2-Amino-6-methylpyridine | 7.41 chemicalbook.com | Indicates the increased basicity due to the methyl group. |

| Methanesulfonamide | Weakly acidic acs.org | Reference for the acidity of the sulfonamide proton. |

Biological Activity and Mechanistic Elucidation of 6 Methylpyridin 2 Yl Methanesulfonamide Derivatives

Enzyme Inhibition Studies

Research into the derivatives of (6-Methylpyridin-2-yl)methanesulfonamide has identified several key enzymatic targets. The inhibitory actions against these targets are fundamental to the anti-proliferative effects observed in cancer cell lines. The following subsections detail the specific mechanisms and targets that have been identified.

Mechanism of Action via Hydrogen Bonding within Enzyme Active Sites

The efficacy of many enzyme inhibitors, including sulfonamide derivatives, is often predicated on their ability to form stable interactions within the active site of the target enzyme. Hydrogen bonding is a critical component of these interactions, providing specificity and stability to the enzyme-inhibitor complex. While direct crystallographic studies of this compound derivatives bound to their targets are not extensively available, the principles of their interaction can be inferred from related structures.

The general mechanism involves the sulfonamide moiety and the pyridine (B92270) ring of the molecule participating in a network of hydrogen bonds with amino acid residues in the enzyme's active site. For instance, the nitrogen and oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors and donors, respectively. The nitrogen atom of the pyridine ring can also serve as a hydrogen bond acceptor. These interactions help to orient the inhibitor within the active site, leading to the blockade of substrate binding or catalytic activity. In some cases, intramolecular hydrogen bonds can pre-organize the inhibitor into a conformation that is favorable for binding to the active site. This conformational control can enhance the potency of the inhibitor. researchgate.net The precise nature of these hydrogen bonding networks is specific to each enzyme-inhibitor pair and is a key determinant of the inhibitor's selectivity and potency. researchgate.netnih.gov

Inhibition of Tubulin Polymerization (e.g., TL-77 derivative)

One of the key mechanisms of action for derivatives of this compound, such as TL-77, is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can effectively halt cell proliferation.

The derivative TL-77 has been shown to cause a remarkable inhibition of microtubule assembly. researchgate.net This inhibition prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. The disruption of tubulin polymerization leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells. The potency of tubulin polymerization inhibitors is often quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50%. While the specific IC50 for TL-77 is not provided in the available literature, various other tubulin inhibitors have been characterized with a range of potencies.

| Compound | IC50 (µM) | Reference Cell Line/Assay |

|---|---|---|

| Compound 4c | 17 ± 0.3 | In vitro tubulin polymerization assay |

| Compound 7n | 5.05 ± 0.13 | In vitro tubulin polymerization assay |

| Compound 17 | 4.25 | Colchicine binding site inhibition assay |

| Colchicine | 3.89 | Colchicine binding site inhibition assay |

| Compound 6r | 1.84 | In vitro tubulin polymerization assay |

| Compound 6y | 2.43 | In vitro tubulin polymerization assay |

Modulation of Mitotic Spindle Assembly (e.g., TL-77 derivative)

A direct consequence of inhibiting tubulin polymerization is the disruption of mitotic spindle assembly. The TL-77 derivative has been observed to induce significant abnormalities in the formation of the mitotic spindle. researchgate.net In cancer cells treated with TL-77, the spindle architecture is severely compromised, leading to phenotypes such as the formation of bi-, tri-, or multipolar spindles. researchgate.net

These abnormal spindle structures are incapable of correctly aligning and segregating chromosomes during mitosis. This leads to chromosome misalignment and a complete loss of coordination in the mitotic process. researchgate.net The failure to form a functional bipolar spindle activates the spindle assembly checkpoint, which halts the cell cycle to prevent aneuploidy. However, if the damage is too severe, this arrest can lead to mitotic catastrophe and cell death. The disruption of mitotic spindle assembly is a hallmark of many effective anti-cancer agents that target the microtubule cytoskeleton.

Inhibition of Cdc25C Phosphorylation and Downstream Signaling (e.g., TL-77 derivative)

The initiation of mitosis is a tightly regulated process controlled by a complex network of proteins, including the cell division cycle 25C (Cdc25C) phosphatase. Cdc25C is a key activator of the cyclin B1/Cdk1 complex, also known as the mitosis-promoting factor (MPF), which drives the cell into mitosis. researchgate.net The activity of Cdc25C itself is regulated by phosphorylation. nih.govnih.gov

Targeting of DNA Topoisomerase II (topo II) and FAK (Focal Adhesion Kinase) (related methanesulfonamides)

Other related methanesulfonamide (B31651) derivatives have been investigated for their ability to target different key enzymes involved in cancer progression, such as DNA topoisomerase II (topo II) and focal adhesion kinase (FAK).

DNA Topoisomerase II (topo II): Topo II is an essential enzyme that alters the topology of DNA by catalyzing the passage of a double-stranded DNA segment through a transient break in another. This activity is crucial for processes like DNA replication, transcription, and chromosome segregation. Certain anticancer agents, known as topo II poisons, act by stabilizing the covalent complex between topo II and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately cell death. Some sulfonamide and acridine/sulfonamide hybrids have been identified as inhibitors of both topoisomerase I and II. mdpi.com For instance, certain sulfonamide derivatives have shown potential as inhibitors of human topoisomerase II in docking studies. mdpi.com While a direct link to this compound is not established, the broader class of sulfonamides shows promise in targeting this enzyme. One study identified a sulfonamide-acridine hybrid, compound 7c, with significant inhibitory effect on Topo-II, with an IC50 of 7.33 µM. mdpi.com

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. It is often overexpressed in various cancers and is associated with tumor progression and metastasis. Inhibition of FAK is therefore a promising strategy for cancer therapy. While specific studies on this compound derivatives as FAK inhibitors are limited, the development of small molecule FAK inhibitors is an active area of research. These inhibitors typically target the kinase domain of FAK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The dual inhibition of both Topo II and another cancer-related target by a single molecule is an emerging therapeutic strategy. nih.govnih.gov

DHX9 (RNA/DNA helicase) Inhibition Mechanisms, including Unwinding Activity and R-loop Accumulation (e.g., ATX968)

A significant finding in the study of this compound derivatives is the identification of potent inhibitors of the DEAH-box helicase 9 (DHX9). DHX9 is an RNA/DNA helicase that participates in various cellular processes, including transcription, RNA processing, and DNA replication and repair. It is essential for maintaining genomic stability, and its overexpression has been linked to several types of cancer.

The derivative ATX968 has been identified as a potent and selective allosteric inhibitor of DHX9. acs.orgnih.gov It has been shown to be a full inhibitor of the DHX9 unwinding activity, while only partially inhibiting its ATPase activity. acs.orgresearchgate.net The inhibition of DHX9's helicase function leads to the accumulation of R-loops, which are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single strand of DNA. researchgate.net The accumulation of these R-loops can cause replication stress, DNA damage, and ultimately lead to cell cycle arrest and apoptosis, particularly in cancer cells that are more reliant on DHX9 activity. researchgate.netaccenttx.comresearchgate.net

| Assay | Parameter | Value (µM) |

|---|---|---|

| ATPase Assay | EC50 | 0.156 (for analog 23) |

| Helicase Unwinding Assay | IC50 | 0.225 (for analog 23) |

| circBRIP1 Assay | EC50 | 0.765 (for analog 23) |

Data for a closely related analog (compound 23) is presented as a proxy for ATX968's activity profile. acs.org

PRMT5 Inhibition (e.g., TNG908)

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. domainex.co.uk Its overexpression has been linked to numerous cancers, making it an attractive target for therapeutic intervention. nih.gov TNG908 is a potent and selective inhibitor of PRMT5 that leverages a synthetic lethal interaction in cancer cells with a specific genetic deletion. researchgate.netacs.org

TNG908 is an MTA-cooperative PRMT5 inhibitor. researchgate.net In cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. domainex.co.uk TNG908 selectively binds to the PRMT5-MTA complex, leading to enhanced inhibition of the enzyme's methyltransferase activity. researchgate.net This MTA-cooperative binding mechanism confers selectivity for MTAP-deleted cancer cells over healthy cells where MTA levels are normal. acs.org The chemical structure of TNG908 features a complex scaffold, but its development highlights the potential of targeting PRMT5 for cancer therapy. researchgate.netmedchemexpress.com

Table 1: TNG908 Activity Profile

| Feature | Description | Reference |

|---|---|---|

| Target | Protein Arginine Methyltransferase 5 (PRMT5) | researchgate.netacs.org |

| Mechanism | MTA-cooperative inhibition | researchgate.net |

| Selectivity | MTAP-deleted cancer cells | acs.org |

| Therapeutic Potential | Cancers with MTAP deletion | domainex.co.uk |

Cellular Pathway Modulation

Derivatives of the this compound scaffold have been shown to influence critical cellular pathways that govern cell fate, including the cell cycle and apoptosis.

Induction of G2/M Cell Cycle Arrest in Cancer Cells (e.g., TL-77 derivative)

Mechanism of Apoptosis Induction, including Caspase Activation and Bcl-2 Family Protein Downregulation (e.g., TL-77 derivative)

Following cell cycle arrest, many anticancer agents induce apoptosis, or programmed cell death. Pyridinesulfonamide derivatives have been observed to trigger this process in cancer cells. nih.gov The apoptotic cascade is often initiated through the activation of caspases, a family of proteases that execute the cell death program. mdpi.com

Furthermore, the regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com Studies on various pyridine derivatives have shown that they can induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards cell death. mdpi.commdpi.com For example, the pyridinesulfonamide derivative FD268 was found to induce caspase-3-dependent apoptosis and downregulate the anti-apoptotic protein Mcl-1 in acute myeloid leukemia cells. nih.gov

Investigation of DNA Damage Induction

In addition to cell cycle arrest and apoptosis, some pyridine derivatives have been investigated for their ability to induce DNA damage in cancer cells. nih.gov DNA damage can be a potent trigger for apoptosis. nih.gov While direct evidence for DNA damage induction by a this compound derivative is limited, the broader class of pyridine-containing compounds has been shown to cause DNA damage, leading to the activation of cellular repair mechanisms or, in cases of extensive damage, cell death. researchgate.netnih.gov

Receptor Interaction Studies

P2Y12 Receptor Antagonism and Platelet Function Modulation (related pyridine-piperidine derivatives)

The P2Y12 receptor is a key player in platelet activation and aggregation, making it a validated target for antiplatelet therapies. nih.gov A number of pyridine and piperidine-containing compounds have been developed as P2Y12 receptor antagonists. nih.govnih.gov These antagonists block the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the receptor, thereby inhibiting platelet aggregation and reducing the risk of thrombosis. nih.gov

Table 2: Investigated Biological Activities of Pyridine Derivatives

| Biological Activity | Example Compound Class | Mechanism of Action | Reference |

|---|---|---|---|

| PRMT5 Inhibition | TNG908 | MTA-cooperative inhibition | researchgate.net |

| Cell Cycle Arrest | Pyridinesulfonamides | G2/M phase arrest | plos.org |

| Apoptosis Induction | Pyridinesulfonamides | Caspase activation, Bcl-2 downregulation | nih.govmdpi.com |

| P2Y12 Antagonism | Piperazinyl-pyridine ureas | Blockade of ADP-induced platelet aggregation | nih.gov |

TGF-β Type I Receptor Kinase (ALK5) Inhibition (related imidazole (B134444) derivatives)

Derivatives containing the (6-methylpyridin-2-yl) moiety, particularly those with an imidazole core, have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). acs.orgresearchgate.net The TGF-β signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. mdpi.comresearchgate.net Small molecule inhibitors targeting ALK5 can block this pathway by preventing the phosphorylation of downstream signaling proteins like Smad2 and Smad3. acs.orgnih.gov

Many reported ALK5 inhibitors feature an imidazole moiety as a central scaffold. mdpi.comresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. mdpi.com For instance, the optimization of a prototype imidazole-based ALK5 inhibitor, IN-1130, led to the development of EW-7197, which incorporates a 5-(6-methylpyridin-2-yl)imidazole structure. acs.org This compound demonstrated potent inhibition of ALK5 with an IC50 value of 0.013 μM in a kinase assay and also effectively inhibited TGF-β-induced signaling in cell-based assays. acs.orgewha.ac.krdocumentsdelivered.com Another related compound, SB-505124, which contains a 2-(...)-6-methylpyridine structure, is a selective inhibitor of ALK4, ALK5, and ALK7. nih.gov Research has also shown that introducing a sulfonamide group to the central imidazole ring can significantly enhance ALK5 inhibitory activity. researchgate.net

The mechanism of inhibition involves specific interactions within the ATP-binding pocket of ALK5. A common interaction is a water-mediated hydrogen bond between the 2-pyridyl group of the inhibitor and key amino acid residues such as Tyr-249, Glu-245, and Asp-351. mdpi.comresearchgate.net The selectivity of these inhibitors for ALK5 over other kinases, such as p38, is a critical aspect of their development. acs.org While initial hits identified from p38 kinase inhibitor libraries also showed ALK5 activity, subsequent optimization led to compounds with high selectivity for ALK5. acs.org For example, A-83-01 was found to be a more potent inhibitor of ALK5 than the earlier compound SB-431542, with little effect on bone morphogenetic protein (BMP) type I receptors or p38 mitogen-activated protein kinase. nih.gov

| Compound | Target | IC50 (μM) | Assay Type |

| EW-7197 (12b) | ALK5 | 0.013 | Kinase Assay |

| EW-7197 (12b) | ALK5 | 0.0165 | HaCaT Cell Luciferase Assay |

| A-83-01 (15) | ALK5 | ~0.05-0.1 | Cell Luciferase Assay |

| SB-431542 | ALK5 | ~0.5-1.0 | Cell Luciferase Assay |

| GW6604 | ALK5 | 0.140 | Autophosphorylation Assay |

| Compound 13b | ALK5 | 0.130 | Enzymatic Assay |

| Compound 15a | ALK5 | 0.130 | Enzymatic Assay |

hERG Channel Binding Modes and Inhibition Mechanisms (related piperidine-carbonylphenyl methanesulfonamide derivatives)

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium channel crucial for cardiac repolarization. mdpi.comnih.gov Inhibition of this channel by various drugs can lead to long QT syndrome, a potentially fatal cardiac arrhythmia. mdpi.com Methanesulfonamide and methanesulphonanilide derivatives are a well-known class of potent hERG channel inhibitors. mdpi.comresearchgate.net

Studies on the archetypal methanesulphonanilide inhibitor, E-4031, and its analogues provide insight into the binding modes and inhibition mechanisms. mdpi.com These molecules are high-affinity blockers that interact with key residues within the channel's inner pore. mdpi.comresearchgate.net The binding site for many hERG inhibitors involves aromatic residues in the S5 and S6 transmembrane helices, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656). mdpi.com Mutations of these residues have been shown to significantly reduce the inhibitory potency of these compounds. mdpi.comresearchgate.net Another residue, Serine 624 (S624), also contributes to the binding of these molecules. mdpi.com

The inhibition of the hERG channel by these derivatives is often voltage-dependent, meaning the block is more pronounced at certain membrane potentials, and it can also be time-dependent. mdpi.comnih.gov This suggests that the inhibitors may bind preferentially to specific states of the channel, such as the open or inactivated states. nih.gov For E-4031, inhibition is strongly reduced by mutations that attenuate channel inactivation. mdpi.comresearchgate.net This indicates a strong preference for binding to the inactivated state of the hERG channel. The methanesulfonamide moiety itself plays a role in the interaction; however, studies with an analogue of E-4031 lacking this group (E-4031-17) demonstrated that it is not an absolute requirement for high-potency inhibition, though its absence can alter the kinetics of binding and dissociation. mdpi.comnih.gov

| Compound | Target | IC50 (nM) | Key Interacting Residues |

| E-4031 | hERG | 15.8 | Y652, F656, S624 |

| E-4031-17 | hERG | 40.3 | Y652, F656, S624 |

Structure-Activity Relationship (SAR) Investigations

Impact of Structural Variations on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into potent and selective drug candidates. drugdesign.org For derivatives related to this compound, SAR investigations have focused on modifying different parts of the molecular scaffold to enhance potency against targets like ALK5 and to improve selectivity over other kinases. acs.orgmdpi.com

In the development of imidazole-based ALK5 inhibitors, systematic modifications have revealed key structural requirements for activity. mdpi.com The optimization of an initial lead compound (compound 6) to EW-7197 involved several strategic changes. acs.orgewha.ac.kr Replacing a quinoxalin-6-yl moiety with a acs.orgmdpi.comacs.orgtriazolo[1,5-a]pyridin-6-yl moiety, inserting a methyleneamino linker, and adding a 2-fluoro substituent to a terminal phenyl ring all contributed to a marked increase in ALK5 inhibitory activity, kinase selectivity, and oral bioavailability. acs.orgewha.ac.kr This highlights that modifications to the solvent-exposed regions of the molecule can significantly impact its pharmacological profile.

Similarly, in a series of pyrazole-based ALK5 inhibitors, linking a substituted phenyl ring to the five-membered heterocyclic core was found to increase inhibitory activity. mdpi.com In another series, replacing a 4-pyridyl group, a feature common in p38 inhibitors, was key to achieving selectivity for ALK5. acs.org For N-(6-Methylpyridin-yl)-substituted aryl amides targeting the mGluR5 receptor, most structural variations to the amide template were not well-tolerated, although a few potent compounds were discovered, indicating a stringent SAR for that particular scaffold. nih.govnih.gov

| Base Scaffold | Structural Variation | Effect on Activity/Selectivity |

| Imidazole-based ALK5 inhibitor | Replacement of quinoxalinyl with acs.orgmdpi.comacs.orgtriazolo[1,5-a]pyridinyl | Increased ALK5 inhibitory activity and selectivity. acs.org |

| Imidazole-based ALK5 inhibitor | Insertion of a methyleneamino linker | Increased ALK5 inhibitory activity. acs.org |

| Imidazole-based ALK5 inhibitor | Addition of o-Fluoro to phenyl ring | Increased ALK5 inhibitory activity. acs.org |

| Triarylimidazole ALK5 inhibitor | Removal of 4-pyridyl substituent | Increased selectivity for ALK5 over p38 kinase. acs.org |

Role of the Pyridine Ring and Methyl Group in Receptor/Enzyme Binding

The pyridine ring is a common scaffold in medicinal chemistry, known to improve properties like metabolic stability and cell permeability. nih.gov In the context of ALK5 inhibitors, the 6-methylpyridine moiety plays a crucial role in binding and potency. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming critical interactions with the target protein. mdpi.comnih.gov Specifically, for some ALK5 inhibitors, the 2-pyridyl group is involved in a water-mediated hydrogen bond network with amino acids Tyr-249, Glu-245, and Asp-351 in the kinase hinge region. mdpi.comresearchgate.net

The presence of the methyl group at the 6-position of the pyridine ring is also significant. SAR studies have shown that 2-(6-methylpyridin-2-yl) derivatives are often more potent than their unsubstituted counterparts. researchgate.net This is evident in several series of highly potent ALK5 inhibitors, such as EW-7197 and SB-505124, which both feature this specific moiety. acs.orgnih.gov The methyl group can provide favorable van der Waals interactions within a hydrophobic pocket of the binding site, thereby increasing binding affinity. mdpi.com Furthermore, retaining the 2-methyl-6-pyridyl "a" ring was a key decision in the design of certain amide-based mGluR5 antagonists, underscoring the general importance of this structural element for receptor interaction across different target classes. nih.gov The selectivity of some inhibitors for ALK2 over ALK5 has been attributed to conformational differences in the ATP pocket, where the shape and volume can favor or disfavor the binding of specific substituted pyridine rings. nih.gov

Contribution of the Methanesulfonamide Moiety to Interaction Specificity

The methanesulfonamide moiety is a versatile functional group in drug design, often used to modulate physicochemical properties and engage in specific hydrogen bonding interactions. researchgate.net In the context of ALK5 inhibition, the introduction of a sulfonamide group at the 2-position of a central imidazole ring was found to significantly boost inhibitory activity. researchgate.net This suggests that the sulfonamide group can form key interactions within the ALK5 active site that are favorable for binding.

Applications in Medicinal Chemistry and Drug Discovery Research Mechanistic and Theoretical Perspectives

Exploration as Scaffolds for Drug Discovery

The pyridylmethanesulfonamide core is considered a valuable starting point, or "scaffold," for the discovery of new drugs. researchgate.net Its structural features allow for diverse chemical modifications aimed at enhancing therapeutic activity and improving drug-like properties.

Design and Synthesis of Lead Compounds with Pyridylmethanesulfonamide Cores

The initial phase of drug discovery involves the design and synthesis of "lead compounds"—molecules that exhibit a desired biological activity and serve as a template for further optimization. nih.govyoutube.com For the pyridylmethanesulfonamide core, synthetic strategies often involve multi-step reactions to build the molecule and introduce various functional groups. A key example is the development of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, known as TL-77, which was designed by modifying the structure of a pre-existing anticancer agent, ON01910.Na (Rigosertib), to improve its properties. nih.gov

The synthesis process allows chemists to create a library of related compounds, or analogs, by systematically altering different parts of the scaffold. nih.gov This approach helps in identifying which structural features are crucial for the compound's activity.

Optimization of Potency and Selectivity via Structural Modifications

Once a lead compound is identified, medicinal chemists work to optimize its structure to enhance its potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to target a specific biological molecule or pathway without affecting others). youtube.comyoutube.com This is achieved through detailed Structure-Activity Relationship (SAR) studies, which investigate how specific changes to a molecule's chemical structure affect its biological activity. nih.govresearchgate.netresearchgate.net

For scaffolds like pyridylmethanesulfonamide, modifications might include:

Altering substituents on the pyridine (B92270) ring: Adding or changing chemical groups on the pyridine ring can influence how the molecule binds to its target.

Modifying the sulfonamide group: Changes to this part of the molecule can affect its binding affinity and pharmacokinetic properties. nih.gov

Introducing different linkers or appended structures: As seen in the case of TL-77, adding a complex styrylsulfonyl group was a key modification that conferred potent anticancer activity. nih.gov

These systematic optimizations aim to produce a drug candidate that is highly effective at low concentrations and has minimal off-target effects. youtube.com

Strategies for Improved Oral Bioavailability in Drug Candidates

Oral bioavailability—the proportion of a drug that enters the circulation when taken by mouth and is able to have an active effect—is a critical property for many medicines. researchgate.net Low oral bioavailability can limit a drug's effectiveness. The pyridylmethanesulfonamide scaffold has been successfully modified to enhance this property.

A significant achievement in this area was the development of the novel (E)-styrylsulfonyl methylpyridine compound, TL-77. nih.gov This compound was specifically designed to overcome the low oral bioavailability of its predecessor, ON01910.Na. Pharmacokinetic studies demonstrated that TL-77 possessed superior oral bioavailability, a key improvement for its potential as a drug candidate. nih.gov

General strategies to improve the oral bioavailability of pyridine-containing drug candidates include:

Modifying physicochemical properties: Adjusting factors like solubility and lipophilicity can enhance absorption from the gastrointestinal tract. nih.govacs.orgekb.eg

Formulation design: Using advanced drug delivery systems such as nanocarriers, solid dispersions, or complexation with cyclodextrins can protect the drug from degradation and improve absorption. researchgate.netekb.eg

Prodrug strategies: Chemically modifying the drug into an inactive form (a prodrug) that is converted into the active drug within the body can overcome absorption barriers. researchgate.net

Therapeutic Area Research Focused on Mechanisms

Research into compounds containing the pyridylmethanesulfonamide scaffold has primarily focused on their application in oncology, with detailed studies elucidating their mechanisms of action at the cellular level.

Anticancer Mechanism Research (e.g., Mitotic Arrest, Apoptosis, DNA Damage)

Derivatives of the pyridylmethanesulfonamide scaffold have shown significant potential as anticancer agents by disrupting key processes involved in cancer cell proliferation and survival. mdpi.com

Mitotic Arrest: One of the primary mechanisms identified for the derivative TL-77 is the induction of mitotic arrest. nih.gov It potently inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle. nih.gov This interference with spindle assembly leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from successfully dividing. nih.gov Mitotically arrested cells treated with TL-77 often display defects like multipolar spindles and misaligned chromosomes. nih.gov

Apoptosis: Following prolonged mitotic arrest, cancer cells treated with these compounds are driven to undergo apoptosis, or programmed cell death. nih.govnih.govnih.gov This apoptotic response is triggered through the activation of caspases, which are key enzymes in the cell death pathway. nih.gov Studies on TL-77 have shown that it stimulates caspase activation and downregulates the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, thereby promoting cell death. nih.gov

DNA Damage: The process of prolonged mitotic arrest can itself induce cellular stress that leads to DNA damage. nih.govnih.gov This has been observed as a consequence of treatment with pyridylmethanesulfonamide derivatives. nih.gov The resulting DNA damage can activate signaling pathways, such as the p53 pathway, which further promotes cell cycle arrest or apoptosis to eliminate the damaged cells. nih.govnih.govoncotarget.com

Table 1: Mechanistic Effects of a Pyridylmethanesulfonamide Derivative (TL-77) in Cancer Cells

| Mechanism | Observation | Cellular Consequence |

| Mitotic Arrest | Potently inhibits tubulin polymerization. nih.gov | Causes significant G2/M phase cell cycle arrest; leads to multipolar spindles and chromosome misalignment. nih.gov |

| Apoptosis | Stimulates caspase activation; downregulates Bcl-2 family proteins (Bid, Bcl-xl, Mcl-1). nih.gov | Induces programmed cell death following mitotic arrest. nih.gov |

| DNA Damage | Accompanies other cellular effects after treatment. nih.gov | Contributes to the activation of cell death pathways and p53 induction. nih.govnih.govnih.gov |

Anti-thrombotic and Cardiovascular Mechanistic Studies

While the anticancer properties of certain pyridylmethanesulfonamide derivatives are well-documented, specific research detailing the anti-thrombotic or cardiovascular mechanisms of the core (6-Methylpyridin-2-yl)methanesulfonamide scaffold is limited in publicly available literature. However, the broader chemical classes of sulfonamides and pyridine derivatives have been investigated for cardiovascular applications.

Antimicrobial Activity Investigations (General Sulfonamide Relevance)

The investigation into the antimicrobial potential of compounds like this compound is often rooted in the well-established activity of the broader sulfonamide class of drugs. wikipedia.org Sulfonamides were among the first broadly effective systemic antibacterial agents and function by disrupting a critical metabolic pathway in bacteria that is absent in humans. wikipedia.orgmsdmanuals.com

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.comnumberanalytics.com This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. numberanalytics.com Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. numberanalytics.com By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfonamides block the production of dihydrofolic acid, a key intermediate in the folate pathway. drugbank.com This disruption halts the synthesis of essential building blocks, leading to a bacteriostatic effect, which inhibits the growth and replication of the bacteria without directly killing them. wikipedia.orgnumberanalytics.com This allows the host's immune system to clear the infection. numberanalytics.com

The presence of the pyridine ring, as in this compound, is a feature in various compounds explored for antimicrobial properties. Research into different heterocyclic structures, including those containing pyridine moieties, continues in the search for novel antimicrobial agents with improved efficacy or spectrum of activity. nih.govresearchgate.net For instance, studies on certain pyridinium (B92312) salts have shown that their antibacterial properties may be linked to their effects on bacterial cell membranes. mdpi.com

Anticonvulsant Research

The sulfonamide functional group is a key feature in several anticonvulsant drugs, suggesting a potential area of investigation for this compound. wikipedia.orgnih.gov The mechanisms through which sulfonamides exert their anticonvulsant effects are diverse and not always fully understood. brainkart.com

One of the most established mechanisms is the inhibition of carbonic anhydrase (CA) enzymes. nih.govproquest.com Several CA isozymes are expressed in the brain, and their inhibition is known to produce an anticonvulsant effect, although the precise link is complex. nih.govproquest.com Inhibition of brain CA leads to an increase in carbon dioxide concentration, which can result in a decrease in neural excitability. mdpi.com